

Strategic Engineering of Nicotinic Acid Scaffolds: From In Silico Design to Metabolic Modulation

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Compound of Interest

Compound Name: 4-((4-Methoxybenzyl)oxy)nicotinic acid

Cat. No.: B14039694

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Executive Summary: The Duality of the Pyridine-3-Carboxylate Core

Nicotinic acid (NA), or Niacin, presents a unique pharmacological paradox. It acts simultaneously as a high-affinity ligand for the G-protein coupled receptor GPR109A (HCR2) and as a critical substrate for the Preiss-Handler NAD⁺ salvage pathway.

For drug developers, this duality creates a bifurcation in design strategy:

- GPR109A Agonists: Target dyslipidemia and neuroinflammation but must overcome the cutaneous flushing side effect mediated by Langerhans cells.
- NAD⁺ Precursors: Aim to bypass the receptor entirely to fuel mitochondrial respiration via Nicotinate Phosphoribosyltransferase (NAPRT), requiring structural modifications that retain enzymatic recognition while silencing receptor affinity.

This guide outlines the technical roadmap for discovering novel NA derivatives, moving from Structural Activity Relationship (SAR) logic to self-validating screening protocols.

Phase 1: Rational Design & SAR Logic

To engineer novel derivatives, one must map the pharmacophore against its two primary targets: the GPR109A orthosteric site and the NAPRT catalytic pocket.

The GPR109A Binding Pocket

Crystallographic and mutagenesis studies confirm that the carboxylic acid moiety of NA forms a critical salt bridge with Arg111 in Transmembrane Helix 3 (TM3). Disruption of this interaction (e.g., converting to an amide or alcohol) generally abolishes receptor affinity.

- Zone A (The Head): The Carboxylate (). Essential for GPR109A. Masking this (prodrugs like esters) allows cellular entry independent of transporters, but it must be hydrolyzed intracellularly to be active.
- Zone B (The Ring): The Pyridine ring.
 - C2 Position: Sterically sensitive. Large groups here clash with Trp91.
 - C5/C6 Positions: The "Growth Vectors." Substitutions here (e.g., halogens, small alkyls) can modulate lipophilicity and potency without destroying binding.

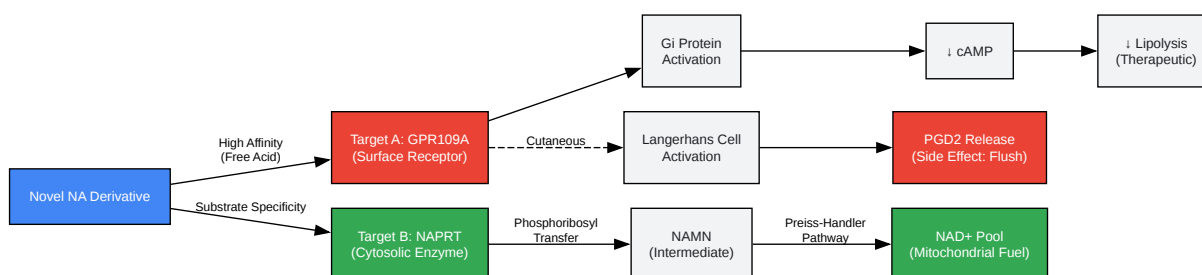
The NAPRT Enzymatic Constraint

For NAD⁺ boosting, the derivative must be a substrate for NAPRT. Large substitutions on the pyridine ring often prevent the phosphoribosyl transfer.

- Design Goal: If the goal is NAD⁺ synthesis without flushing, the strategy is often prodrug design (masking the carboxylate) or biased ligands that recruit -arrestin less efficiently than G-proteins.

Visualization: The Dual Fate Pathway

The following diagram illustrates the divergent pathways a novel derivative can take based on its design.



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Caption: Divergent signaling: GPR109A drives anti-lipolytic effects and flushing, while NAPRT drives NAD⁺ biosynthesis.

Phase 2: High-Fidelity Synthesis Protocols

The synthesis of NA derivatives typically focuses on C5-halogenation (to alter metabolic stability) or carboxylic acid derivatization (prodrugs).

Protocol A: Suzuki-Miyaura Coupling for C5-Aryl Derivatives

This reaction is ideal for attaching aryl or heteroaryl rings to the C5 position of 5-bromonicotinic acid, expanding the "tail" of the molecule to probe the receptor pocket.

Reagents:

- 5-Bromonicotinic acid (Starting Material)
- Arylboronic acid (Partner)

- Pd(PPh₃)₄ (Catalyst)
- Na₂CO₃ (Base)
- Dioxane/Water (Solvent)

Step-by-Step Workflow:

- Inert Atmosphere: Purge a reaction flask with Nitrogen () for 10 minutes.
- Dissolution: Dissolve 1.0 eq of 5-bromonicotinic acid and 1.2 eq of the arylboronic acid in a 4:1 mixture of Dioxane:Water.
- Catalysis: Add Na₂CO₃ (2.0 eq) followed by Pd(PPh₃)₄ (5 mol%).
- Reflux: Heat to 90°C for 12–16 hours under .
- Workup: Cool to RT. Acidify with 1N HCl to pH 3 (precipitates the free acid). Extract with Ethyl Acetate.[1]
- Purification: Recrystallize from Ethanol or purify via Flash Chromatography (DCM:MeOH gradient).

Protocol B: EDC Coupling for Amide Prodrugs

To create "masked" derivatives that penetrate the blood-brain barrier (BBB) before hydrolyzing back to NA.

Step-by-Step Workflow:

- Activation: Dissolve Nicotinic Acid (1 eq) in dry DMF. Add EDC.HCl (1.2 eq) and HOBt (1.2 eq). Stir at

for 30 mins.

- Coupling: Add the amine partner (e.g., an amino acid ester) and DIPEA (2 eq).
- Reaction: Allow to warm to RT and stir for 12 hours.
- Validation: Monitor via TLC (stain with Ninhydrin or UV).

Phase 3: Self-Validating Screening Cascade

Trustworthiness in data comes from negative controls and counter-screens. Since GPR109A is Gi-coupled, a standard cAMP assay will show nothing unless the system is challenged.

Assay 1: Forskolin-Challenged cAMP Inhibition (GPR109A Potency)

Objective: Determine if the derivative acts as an agonist.^[2] Mechanism: Forskolin directly activates Adenylyl Cyclase (increasing cAMP).^[3] A GPR109A agonist will activate Gi, inhibiting Adenylyl Cyclase and lowering the Forskolin-induced spike.

Protocol:

- Cell Line: HEK293 stably transfected with human GPR109A (HCAR2).
- Seeding: 10,000 cells/well in a 384-well plate (white, opaque).
- Stimulation Buffer: HBSS + 0.5 mM IBMX (Phosphodiesterase inhibitor to prevent cAMP breakdown).
- Treatment:
 - Add Test Compound (dose-response).^[2]
 - Immediately add 10 μM Forskolin.
- Incubation: 30 minutes at RT.
- Detection: Use TR-FRET (e.g., HTRF cAMP kit) or GloSensor luminescence.

- Data Analysis: Plot % Inhibition of Forskolin signal.
 - Validation: Nicotinic Acid () must be used as the positive control.

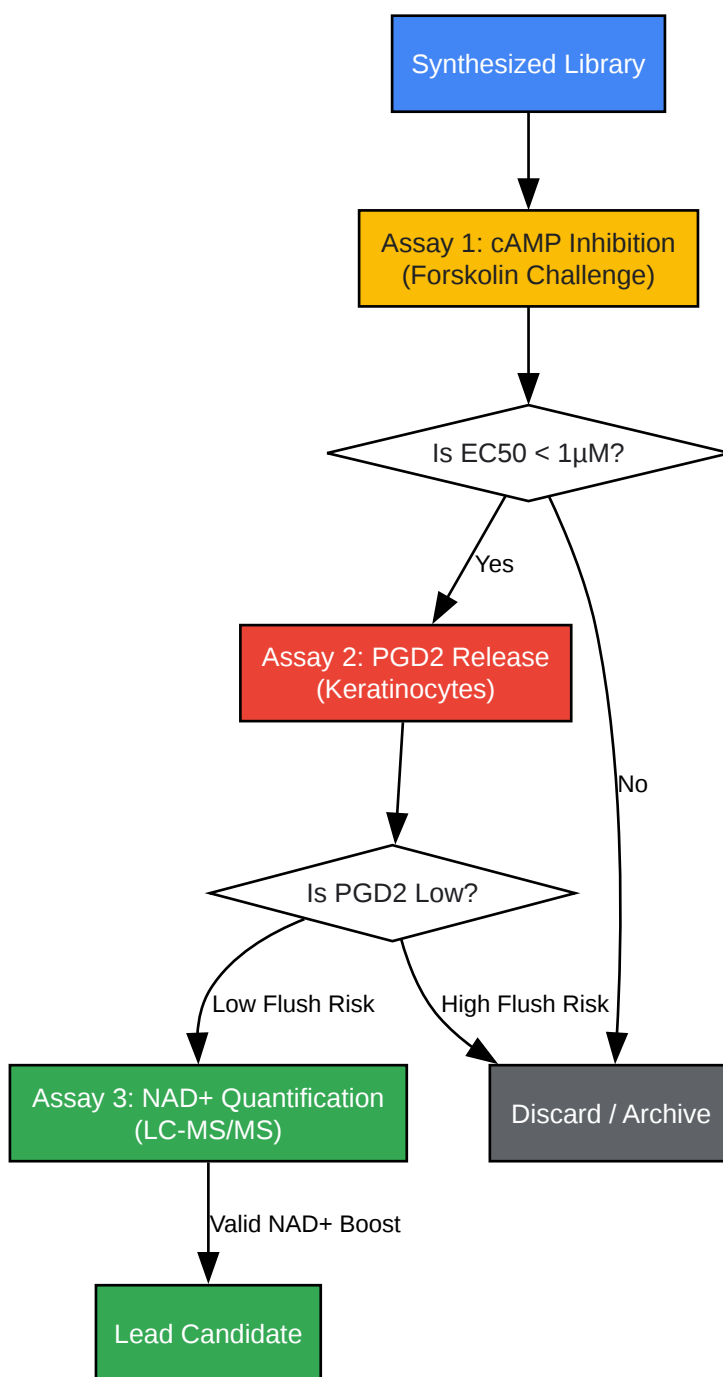
Assay 2: The "Flush" Proxy (PGD2 Release)

Objective: Predict side effects. Cell Model: A431 cells (express endogenous COX-1/2) or primary keratinocytes.

Protocol:

- Treat cells with compound (10 M) for 1 hour.
- Collect supernatant.
- Quantify PGD2 using a competitive ELISA.
- Success Criteria: High potency in Assay 1 (cAMP) + Low PGD2 in Assay 2 = Ideal Drug Candidate.

Visualization: The Screening Logic



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Caption: A funnel approach ensuring only potent, non-flushing, metabolically active candidates proceed.

Data Summary: Comparative Profiles

When analyzing your derivatives, organize data to highlight the Therapeutic Index (Potency vs. Flush).

Compound Class	GPR109A (nM)	PGD2 Release (Fold)	NAD+ Boost (Cellular)	Clinical Potential
Nicotinic Acid (Ref)	100	5.0x (High)	High	Effective but flushing limits use.
Nicotinamide	Inactive	1.0x (None)	Moderate	No lipid benefit; NAD+ source only.
Acipimox (Analogue)	5000	1.2x (Low)	Low	Weak lipid effect; low flush.
Target Profile	< 200	< 1.5x	High	The "Holy Grail"

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